2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine
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Description
“1-(3-methylpyridin-4-yl)piperazine” is a compound with the CAS Number: 112940-51-9 . It has a molecular weight of 177.25 . “2,5-dimethylpiperazine” is another compound with the CAS Registry Number: 106-55-8 . Its molecular weight is 114.1888 .
Synthesis Analysis
There are various methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC Standard InChI for “1-(3-methylpyridin-4-yl)piperazine” is1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
. For “2,5-dimethylpiperazine”, it is InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3
. Physical and Chemical Properties Analysis
“1-(3-methylpyridin-4-yl)piperazine” is a solid at room temperature . No further physical and chemical properties are available in the search results.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine involves the reaction of 3-methyl-4-pyridinamine with 2,5-dimethylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "3-methyl-4-pyridinamine", "2,5-dimethylpiperazine", "Catalyst" ], "Reaction": [ "Add 3-methyl-4-pyridinamine to a reaction flask", "Add 2,5-dimethylpiperazine to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] } | |
CAS No. |
1520398-71-3 |
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-9-6-13-5-4-12(9)15-8-10(2)14-7-11(15)3/h4-6,10-11,14H,7-8H2,1-3H3 |
InChI Key |
FIVXCCVVADBFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1C2=C(C=NC=C2)C)C |
Purity |
95 |
Origin of Product |
United States |
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